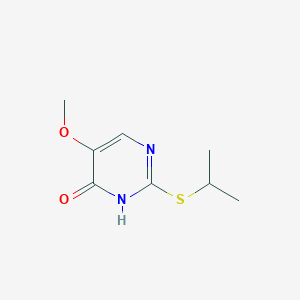

2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol is a chemical compound that belongs to the pyrimidine family. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Due to its unique properties, this compound has gained significant attention in the field of scientific research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study highlighted the synthesis of pyrimidine derivatives, including those related to 2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol, demonstrating their antimicrobial activities. The derivatives were synthesized through reactions involving 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine with various sulfonyl chlorides, and evaluated for in vitro antimicrobial efficacy. These compounds were characterized by elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies, showcasing their potential in antimicrobial applications (Mallikarjunaswamy et al., 2017).

Corrosion Inhibition

Research into new pyrimidine derivatives has found applications in corrosion inhibition for mild steel in acidic mediums. The study involved synthesizing new compounds and testing their effectiveness in preventing corrosion, revealing the compounds' mixed-type inhibitor nature and their adherence to the Langmuir adsorption isotherm. This research opens up avenues for using pyrimidine derivatives, including this compound, in protecting metals against corrosion in industrial settings (Yadav et al., 2015).

Photocatalytic Degradation

Another fascinating application of this compound derivatives is in the field of photocatalysis. A study demonstrated the complete decomposition of a pyrimidine derivative through a photocatalytic reaction using TiO2, exploring the effects of pH and surface modification of TiO2 on the degradation rate. This research suggests the potential of such compounds in environmental cleanup and pollution control efforts (Lee et al., 2003).

Synthesis and Characterization

The chemical synthesis and characterization of pyrimidine derivatives also represent a significant area of scientific research. Studies detailing the synthesis methodologies, reactions, and characterizations of these compounds contribute to a deeper understanding of their properties and potential applications in various scientific fields. For example, research on the flexible synthesis of 2,4,6-substituted pyrimidines provides insights into novel synthetic pathways and the compounds' applications in enhancing GABAB receptor function (Verron et al., 2007).

Propiedades

IUPAC Name |

5-methoxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5(2)13-8-9-4-6(12-3)7(11)10-8/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUJABPHEIWJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C(=O)N1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)

![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)

![6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2756797.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide](/img/structure/B2756802.png)

![2-[[4-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2756804.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2756805.png)

![(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2756807.png)